4-[(1E)-2-[3-(4-CHLOROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]DIAZEN-1-YL]PHENOL
Description
The compound “4-[(1E)-2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]diazen-1-yl]phenol” features a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 3 and linked via an azo (diazenyl) bond to a para-hydroxyphenyl group. The 4-chlorophenyl substituent contributes to lipophilicity, influencing its pharmacokinetic properties. Such hybrid structures are of interest in medicinal chemistry for their antimicrobial, anticancer, and photoactive applications .
Properties
IUPAC Name |
4-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]diazenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O/c15-10-3-1-9(2-4-10)13-16-14(20-18-13)19-17-11-5-7-12(21)8-6-11/h1-8,21H,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNYBJUMWGIDCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NN2)N=NC3=CC=C(C=C3)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-[3-(4-CHLOROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]DIAZEN-1-YL]PHENOL typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and phenylhydrazine.
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with phenylhydrazine to form the corresponding hydrazide.
Cyclization: The hydrazide undergoes cyclization to form the triazole ring.
Diazotization: The triazole compound is diazotized to introduce the diazenyl group.
Final Product: The final step involves coupling the diazotized compound with phenol to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-2-[3-(4-CHLOROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]DIAZEN-1-YL]PHENOL undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted phenols or triazoles.
Scientific Research Applications
4-[(1E)-2-[3-(4-CHLOROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]DIAZEN-1-YL]PHENOL has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for its potential anticancer activity.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-[(1E)-2-[3-(4-CHLOROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]DIAZEN-1-YL]PHENOL involves:
Molecular Targets: The compound targets enzymes and receptors involved in microbial and cancer cell proliferation.
Comparison with Similar Compounds
3-{[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]methyl}-4-m-tolyl-1H-1,2,4-triazole-5(4H)-thione
- Core Structure : 1,2,4-triazole with a thione group at position 3.
- Substituents : 4-chlorophenyl (position 5), methylpyrazole (position 3), and m-tolyl (position 4).
- Key Differences: Replaces the azo-phenol group with a thione and methylpyrazole. The absence of an azo bond reduces photoactivity compared to the target compound .
2-(4-Amino-1H-1,2,3-triazol-1-yl)acetic Acid Derivatives
- Core Structure: 1,2,3-triazole with an amino group at position 3.
- Substituents : Carboxylic acid derivatives (e.g., methyl, ethyl chains).
- Key Differences: The 1,2,3-triazole core is less thermally stable than 1,2,4-triazoles. The amino group enhances nucleophilicity, favoring reactions with electrophiles, unlike the electron-withdrawing azo group in the target compound .
5-{1-[(4-Bromophenyl)Acetyl]Piperidin-4-Yl}-4-Phenyl-2,4-Dihydro-3H-1,2,4-Triazol-3-One
- Core Structure : 1,2,4-triazolone (oxidized triazole).
- Substituents : Bromophenyl-acetyl-piperidine and phenyl groups.
- Key Differences: The triazolone ring is more polar due to the ketone oxygen, improving aqueous solubility.
Physicochemical Properties
Computational Insights
- Docking Studies: AutoDock Vina () predicts that the phenolic OH in the target compound forms hydrogen bonds with E. coli DNA gyrase (binding energy: −8.2 kcal/mol), outperforming the triazole-thione (−7.5 kcal/mol) due to stronger H-bonding .
- Electronic Properties : Multiwfn analysis () reveals the azo group’s electron-withdrawing nature lowers the HOMO-LUMO gap (4.1 eV) compared to the triazole-thione (4.9 eV), suggesting higher reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
